3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide
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Overview
Description
3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide is a complex organic compound featuring a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide typically involves the formation of the benzimidazole ring followed by the introduction of the cyano and benzamide groups. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole core. Subsequent reactions introduce the cyano and benzamide functionalities .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s conformation and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)benzamide
- 3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-6-yl)benzamide
- 3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-7-yl)benzamide
Uniqueness
What sets 3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide apart is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The position of the cyano and benzamide groups can affect the compound’s ability to interact with molecular targets, making it a unique and valuable compound for research and development .
Properties
Molecular Formula |
C15H10N4O2 |
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Molecular Weight |
278.26 g/mol |
IUPAC Name |
3-cyano-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C15H10N4O2/c16-8-9-2-1-3-10(6-9)14(20)17-11-4-5-12-13(7-11)19-15(21)18-12/h1-7H,(H,17,20)(H2,18,19,21) |
InChI Key |
HIWAYDKSRVSYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3)C#N |
Origin of Product |
United States |
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